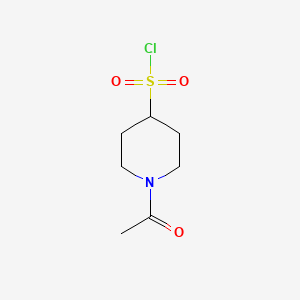1-Acetylpiperidine-4-sulfonyl chloride
CAS No.: 1155374-90-5
Cat. No.: VC2939350
Molecular Formula: C7H12ClNO3S
Molecular Weight: 225.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1155374-90-5 |
|---|---|
| Molecular Formula | C7H12ClNO3S |
| Molecular Weight | 225.69 g/mol |
| IUPAC Name | 1-acetylpiperidine-4-sulfonyl chloride |
| Standard InChI | InChI=1S/C7H12ClNO3S/c1-6(10)9-4-2-7(3-5-9)13(8,11)12/h7H,2-5H2,1H3 |
| Standard InChI Key | HACWCCZWXGOJJD-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC(CC1)S(=O)(=O)Cl |
| Canonical SMILES | CC(=O)N1CCC(CC1)S(=O)(=O)Cl |
Introduction
Physical and Chemical Properties
1-Acetylpiperidine-4-sulfonyl chloride is characterized by its defined structural features and specific physicochemical properties. The compound contains a piperidine ring with an acetyl group attached to the nitrogen atom and a sulfonyl chloride group at the 4-position of the ring.
Structural Information
The basic structural information for 1-Acetylpiperidine-4-sulfonyl chloride is summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C7H12ClNO3S |
| Molecular Weight | 225.6931 g/mol |
| CAS Number | 1155374-90-5 |
| SMILES | CC(=O)N1CCC(CC1)S(=O)(=O)Cl |
| InChI | InChI=1S/C7H12ClNO3S/c1-6(10)9-4-2-7(3-5-9)13(8,11)12/h7H,2-5H2,1H3 |
| InChIKey | HACWCCZWXGOJJD-UHFFFAOYSA-N |
The molecular structure features a six-membered piperidine ring with an acetyl group (CH3CO-) attached to the nitrogen atom, forming an amide bond. The sulfonyl chloride group (-SO2Cl) is positioned at the 4-position of the piperidine ring, creating a reactive center for nucleophilic substitution reactions .
Physical Properties
The physical properties of 1-Acetylpiperidine-4-sulfonyl chloride include:
-
Physical State: Solid at room temperature
-
Storage Conditions: Recommended storage under inert atmosphere at 2-8°C
-
UN Classification: UN#3265, Class 8, Packing Group III (corrosive material)
Chemical Reactivity
The reactivity of 1-Acetylpiperidine-4-sulfonyl chloride is primarily governed by the sulfonyl chloride functional group, which is highly reactive toward nucleophiles.
Sulfonylation Reactions
The sulfonyl chloride group readily undergoes nucleophilic substitution reactions with various nucleophiles:
-
Reaction with Amines: Forms sulfonamides, which are important structural motifs in medicinal chemistry.
-
Reaction with Alcohols: Produces sulfonate esters.
-
Reaction with Thiols: Yields thiosulfonates.
The general reaction scheme for sulfonylation with amines can be represented as:
R-NH2 + 1-Acetylpiperidine-4-sulfonyl chloride → 1-Acetylpiperidine-4-N-R-sulfonamide + HCl
Comparative Reactivity
When compared to related compounds, such as 4-Methylpiperidine-1-sulfonyl chloride (CAS: 41483-70-9), 1-Acetylpiperidine-4-sulfonyl chloride exhibits distinctive reactivity patterns. The acetyl group influences the electronic properties of the piperidine ring, potentially affecting the reactivity of the sulfonyl chloride moiety .
Applications in Chemical Research and Synthesis
1-Acetylpiperidine-4-sulfonyl chloride serves as a versatile building block in organic synthesis with several important applications.
Pharmaceutical Intermediates
The compound is used in the synthesis of pharmaceutical intermediates, particularly in the development of:
-
Enzyme Inhibitors: Sulfonyl piperidine derivatives have been investigated as LpxH inhibitors targeting Gram-negative bacteria .
-
Bioactive Compounds: The sulfonyl piperidine scaffold appears in various bioactive molecules with potential therapeutic applications .
Synthetic Applications
In synthetic organic chemistry, 1-Acetylpiperidine-4-sulfonyl chloride serves several functions:
-
Sulfonylation Agent: Used for introducing sulfonyl groups into organic molecules .
-
C-H Activation Chemistry: Similar sulfonyl chlorides have been employed in formal picolyl C-H activation processes .
-
Protecting Group Chemistry: The acetyl group on the piperidine nitrogen can serve as a protecting group, allowing selective transformations elsewhere in the molecule .
| Hazard Type | Classification | Hazard Statement |
|---|---|---|
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Some sources classify it as more hazardous with H314 (Causes severe skin burns and eye damage) .
Related Compounds and Structural Analogs
Several structural analogs of 1-Acetylpiperidine-4-sulfonyl chloride have been documented with similar chemical properties and applications.
Structurally Related Compounds
| Compound | CAS Number | Molecular Formula | Key Differences |
|---|---|---|---|
| 4-Acetylpiperazine-1-sulfonyl chloride | 274686-11-2 | C6H11ClN2O3S | Contains piperazine ring instead of piperidine |
| 4-Methylpiperidine-1-sulfonyl chloride | 41483-70-9 | C6H12ClNO2S | Sulfonyl chloride at N-position; methyl at 4-position |
| 1-(Methylsulfonyl)piperidine-4-sulfonyl chloride | 1699674-31-1 | C6H12ClNO4S2 | Methylsulfonyl instead of acetyl group |
| 1-Acetylpiperidine-4-carbonyl chloride | 59084-16-1 | C8H12ClNO2 | Carbonyl chloride instead of sulfonyl chloride |
These related compounds share similar reaction patterns, particularly in their ability to participate in nucleophilic substitution reactions .
Comparative Applications
The structural analogs have been employed in similar applications:
-
Pharmaceutical Development: 1-Aryl-3-(1-acylpiperidin-4-yl)urea derivatives have been investigated as soluble epoxide hydrolase inhibitors .
-
Synthetic Methodologies: Pyridinyl sulfonyl piperazine derivatives have been developed as LpxH inhibitors with antibiotic activity against Gram-negative bacteria .
-
C-H Functionalization: 4-Alkylpyridines have been sulfonylated using sulfonyl chlorides under mild conditions, demonstrating similar reactivity patterns .
Research Applications
Recent research has utilized sulfonyl chloride compounds like 1-Acetylpiperidine-4-sulfonyl chloride in various chemical applications.
Medicinal Chemistry
In medicinal chemistry, sulfonyl chloride reagents have been used to:
-
Develop Antibiotics: Sulfonyl piperazine compounds have shown promising activity against Gram-negative bacteria, specifically targeting the LpxH enzyme in lipid A biosynthesis .
-
Create Enzyme Inhibitors: Related compounds have been employed in the synthesis of enzyme inhibitors for conditions involving inflammatory response .
Synthetic Methodology Development
Researchers have applied sulfonyl chloride chemistry to develop new methodologies:
-
C-Sulfonylation: Direct C-sulfonylation of 4-alkylpyridines has been achieved using aryl sulfonyl chlorides through formal picolyl C-H activation, involving N-sulfonyl 4-alkylidene dihydropyridine intermediates .
-
Heterocyclic Synthesis: Sulfonyl chloride compounds have been utilized in the preparation of complex heterocyclic systems with potential applications in drug discovery .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume